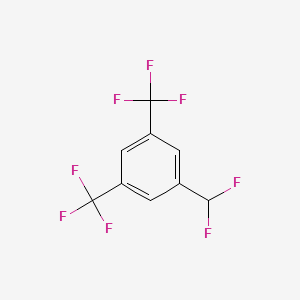

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQPEQHFFVOTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673309 | |

| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214388-66-5 | |

| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The unique physicochemical properties imparted by the difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups make this compound a valuable scaffold for the development of novel pharmaceuticals and functional materials. This document details two primary synthetic strategies, starting from readily available precursors, and provides in-depth experimental protocols, mechanistic insights, and characterization data. The causality behind experimental choices is explained to empower researchers in adapting and optimizing these methods for their specific applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CF₂H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and hydroxymethyl groups. Its ability to act as a lipophilic hydrogen bond donor, coupled with its metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with the potent electron-withdrawing and lipophilic nature of two trifluoromethyl (CF₃) groups on a benzene ring, the resulting 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene scaffold offers a unique combination of properties. This guide elucidates the chemical synthesis of this valuable compound, providing researchers with the necessary knowledge to incorporate it into their research and development programs.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene can be approached through two principal routes, each with its own set of advantages and considerations. The choice of strategy will often depend on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Strategy 1: Deoxofluorination of 3,5-Bis(trifluoromethyl)benzaldehyde

This is arguably the most direct approach, involving the conversion of the aldehyde functionality of 3,5-bis(trifluoromethyl)benzaldehyde into a difluoromethyl group.

-

Underlying Principle: Deoxofluorination reagents replace the oxygen atom of a carbonyl group with two fluorine atoms. This transformation is typically achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction proceeds through a covalent sulfurane intermediate, followed by nucleophilic fluoride delivery and elimination of a sulfur-oxygen species.

-

Causality of Experimental Choices: The choice of deoxofluorinating agent is critical. DAST is a powerful but thermally unstable reagent, requiring careful handling. Deoxo-Fluor® offers a safer alternative with a higher thermal stability, making it more suitable for larger-scale synthesis. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures to control the reactivity and minimize side reactions.

Strategy 2: Difluoromethylation of a 3,5-Bis(trifluoromethyl)phenyl Precursor

This strategy involves the introduction of the difluoromethyl group onto the aromatic ring, starting from a pre-functionalized precursor such as 3,5-bis(trifluoromethyl)bromobenzene.

-

Underlying Principle: This approach can be achieved through various methods, including copper-catalyzed cross-coupling reactions. For instance, the reaction of 3,5-bis(trifluoromethyl)bromobenzene with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H), in the presence of a suitable copper catalyst and ligand, can lead to the formation of the desired product. The reaction mechanism likely involves the formation of a difluoromethylcopper species that then undergoes reductive elimination with the aryl halide.

-

Causality of Experimental Choices: The selection of the copper catalyst, ligand, and difluoromethylating agent is crucial for achieving high yields and selectivity. The electronic and steric properties of the ligand can significantly influence the efficiency of the catalytic cycle. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) often being employed to facilitate the reaction.

Experimental Protocols

Synthesis of Starting Materials

1. Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This key intermediate can be prepared by the bromination of 1,3-bis(trifluoromethyl)benzene.[1][2]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Bis(trifluoromethyl)benzene | 214.11 | 107 g | 0.50 |

| 1,3-Dibromo-5,5-dimethylhydantoin | 285.92 | 77.25 g | 0.27 |

| Glacial Acetic Acid | 60.05 | 22.0 mL | - |

| Concentrated Sulfuric Acid (96%) | 98.08 | 142 mL | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add glacial acetic acid (22.0 mL) and cool to 15 °C.

-

Carefully add concentrated sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35 °C.

-

Cool the mixture to 25 °C and add 1,3-bis(trifluoromethyl)benzene (107 g, 0.50 mol).

-

With vigorous stirring, add 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 0.27 mol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40 °C.

-

Maintain the reaction mixture at 45 °C for 4.5 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water (250 mL).

-

Stir vigorously for 10 minutes, then allow the layers to separate.

-

Separate the lower organic layer and wash it with 5N NaOH (75 mL).

-

The resulting colorless organic layer is 3,5-bis(trifluoromethyl)bromobenzene. The product can be further purified by distillation if required.

2. Synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde

This aldehyde can be prepared by the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Bis(trifluoromethyl)benzyl alcohol | 244.13 | 1.22 g | 5.0 |

| TEMPO | 156.25 | 7.8 mg | 0.05 |

| Hydrochloric Acid (HCl) | 36.46 | - | 0.50 |

| Nitric Acid (HNO₃) | 63.01 | - | 0.50 |

| Dichloromethane (DCM) | 84.93 | 8 mL | - |

| Oxygen | 32.00 | 1 balloon | - |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-bis(trifluoromethyl)benzyl alcohol (1.22 g, 5.0 mmol) and TEMPO (7.8 mg, 0.05 mmol).

-

Add dichloromethane (8 mL) as the solvent.

-

Add hydrochloric acid (0.50 mmol) and nitric acid (0.50 mmol).

-

Seal the flask and connect it to a balloon filled with oxygen.

-

Stir the reaction at room temperature for 10 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with saturated sodium thiosulfate solution and then with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 3,5-bis(trifluoromethyl)benzaldehyde.

Synthesis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Method A: Deoxofluorination of 3,5-Bis(trifluoromethyl)benzaldehyde

This protocol is adapted from general deoxofluorination procedures.[4]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Bis(trifluoromethyl)benzaldehyde | 242.12 | 1.21 g | 5.0 |

| Deoxo-Fluor® | 221.26 | 1.33 g | 6.0 |

| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |

Procedure:

-

In a flame-dried, nitrogen-purged 100 mL round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.21 g, 5.0 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® (1.33 g, 6.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

Method B: Copper-Catalyzed Difluoromethylation of 3,5-Bis(trifluoromethyl)bromobenzene

This protocol is a conceptual adaptation of copper-mediated difluoromethylation reactions.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Bis(trifluoromethyl)bromobenzene | 293.00 | 1.47 g | 5.0 |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | 122.22 | 1.22 g | 10.0 |

| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 |

| 1,10-Phenanthroline | 180.21 | 90 mg | 0.5 |

| Potassium Fluoride (KF) | 58.10 | 581 mg | 10.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 20 mL | - |

Procedure:

-

To a flame-dried Schlenk tube, add copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (90 mg, 0.5 mmol), and potassium fluoride (581 mg, 10.0 mmol).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous N,N-dimethylformamide (20 mL), followed by 3,5-bis(trifluoromethyl)bromobenzene (1.47 g, 5.0 mmol) and (difluoromethyl)trimethylsilane (1.22 g, 10.0 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (3 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

Visualization of Synthetic Pathways

Caption: Synthetic routes to 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

Characterization

The final product, 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, should be characterized using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as singlets.

-

¹⁹F NMR: The fluorine NMR spectrum will be characteristic, showing a doublet for the difluoromethyl group (CHF₂) due to coupling with the proton, and a singlet for the two trifluoromethyl groups (CF₃).

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon of the difluoromethyl group appearing as a triplet due to C-F coupling. The carbons of the trifluoromethyl groups will appear as quartets.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₉H₄F₈).

Safety Considerations

-

Fluorinating Reagents: Deoxofluorinating agents like DAST and Deoxo-Fluor® are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Pressurized Reactions: Reactions involving gaseous reagents or those that generate gas should be conducted in appropriate pressure-rated equipment with proper pressure relief systems.

-

Solvents: Anhydrous solvents are required for many of the described reactions. Proper techniques for handling and dispensing anhydrous solvents should be followed to avoid introducing moisture, which can quench reagents and reduce yields.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is achievable through well-established synthetic methodologies. The deoxofluorination of the corresponding aldehyde and the copper-catalyzed difluoromethylation of the bromo-precursor represent two viable and robust strategies. This guide provides the foundational knowledge and detailed protocols to enable researchers to synthesize this valuable fluorinated building block. The insights into the rationale behind experimental choices are intended to facilitate the adaptation and optimization of these methods for diverse research applications, ultimately accelerating the discovery and development of new chemical entities with enhanced properties.

References

-

Xu, L., & Vicic, D. A. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(7), 2296–2301. [Link]

-

Leazer, J. L., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698. [Link]

-

Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5564–5567. [Link]

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. U.S.

-

Li, W., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 65, 152787. [Link]

- Dolbier, W. R., Jr. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene.

- Merck & Co., Inc. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. U.S.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene represents a molecule of significant interest in contemporary medicinal chemistry and materials science. The strategic incorporation of both a difluoromethyl group and two trifluoromethyl groups onto a central benzene ring imparts a unique combination of electronic and steric properties. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering insights into its molecular structure, predicted properties, and potential synthetic strategies. By leveraging data from analogous compounds and established principles of physical organic chemistry, this document serves as a foundational resource for researchers seeking to harness the potential of this and related fluorinated scaffolds in novel molecular design and development.

Introduction: The Strategic Value of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups, in particular, have garnered substantial attention in drug discovery for their ability to influence lipophilicity, metabolic stability, and binding interactions.[2][3]

The 3,5-bis(trifluoromethyl)phenyl motif is a common building block in the synthesis of pharmaceuticals and functional materials, valued for its strong electron-withdrawing nature and steric bulk.[4][5] The further incorporation of a difluoromethyl group introduces a unique feature: the -CF2H moiety can act as a lipophilic hydrogen bond donor, a property not observed in the more common -CF3 group.[6] This dual functionality makes 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene a compelling scaffold for the design of new chemical entities with tailored properties.

Molecular Structure and Core Identifiers

The fundamental architecture of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is a central phenyl ring substituted at the 1, 3, and 5 positions. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | - |

| CAS Number | 1214388-66-5 | - |

| Molecular Formula | C₉H₄F₈ | - |

| Molecular Weight | 264.12 g/mol | - |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)F)C(F)(F)F | - |

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction and Expert Insights |

| Boiling Point | ~140-150 °C | Based on the boiling points of related compounds such as 1,3-bis(trifluoromethyl)benzene (~116 °C) and considering the increased molecular weight and polarity from the difluoromethyl group. |

| Melting Point | Not readily predictable (likely a low-melting solid or liquid at RT) | The asymmetry of the substitution pattern may disrupt crystal lattice packing, potentially leading to a low melting point or an amorphous solid state. |

| Density | ~1.5 - 1.6 g/cm³ | Fluorinated organic compounds typically exhibit higher densities than their non-fluorinated analogs. This estimate is based on the densities of similar trifluoromethylated benzenes. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water. | The high fluorine content will dominate the solubility profile, favoring polar aprotic and halogenated solvents. |

| LogP (Octanol-Water Partition Coefficient) | ~4.0 - 4.5 | The multiple fluorinated groups significantly increase lipophilicity. This estimate is derived from computational models and comparison with related fluorinated aromatics. |

Proposed Synthetic Strategy and Experimental Workflow

The synthesis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene can be approached through modern cross-coupling methodologies that facilitate the introduction of a difluoromethyl group onto an aromatic ring. A plausible and efficient route would involve the difluoromethylation of a suitable 3,5-bis(trifluoromethyl)phenyl halide.

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

Detailed Experimental Protocol (Palladium-Catalyzed Difluoromethylation)

This protocol is adapted from established methods for the difluoromethylation of aryl halides.[7][8][9]

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium fluoride (CsF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv), palladium(II) acetate (0.05 equiv), Xantphos (0.10 equiv), and cesium fluoride (2.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMF and anhydrous toluene (as a co-solvent, if necessary) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.

-

Difluoromethylating Agent: Add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 equiv) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and quench with saturated aqueous NH₄Cl.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

Expected Spectroscopic Characterization

The structural elucidation of the target compound would rely on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

Aromatic Region: Two signals are expected for the aromatic protons. A singlet for the proton at the C2 position and a singlet for the two equivalent protons at the C4 and C6 positions.

-

Difluoromethyl Group: A triplet in the downfield region (typically δ 6.5-7.5 ppm) due to coupling with the two fluorine atoms (¹JHF).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will be the most informative for confirming the presence and integrity of the fluorinated groups.

-

Trifluoromethyl Groups: A singlet for the six equivalent fluorine atoms of the two -CF₃ groups.

-

Difluoromethyl Group: A doublet of triplets (or a more complex multiplet depending on long-range couplings) for the two equivalent fluorine atoms of the -CF₂H group, with the primary splitting arising from coupling to the adjacent proton (¹JFH).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic couplings to the attached fluorine atoms.

-

Aromatic Carbons: Signals for the aromatic carbons will exhibit splitting due to coupling with the fluorine atoms of the trifluoromethyl groups.

-

Trifluoromethyl Carbons: A quartet for the carbons of the -CF₃ groups due to coupling with the three attached fluorine atoms (¹JCF).

-

Difluoromethyl Carbon: A triplet for the carbon of the -CF₂H group due to coupling with the two attached fluorine atoms (¹JCF).

Applications and Future Perspectives

The unique electronic and structural features of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene make it a highly attractive building block for several advanced applications:

-

Medicinal Chemistry: As a scaffold for the development of novel pharmaceuticals. The combination of a hydrogen bond donor (-CF₂H) and strong electron-withdrawing groups (-CF₃) can lead to enhanced target binding and improved metabolic stability.[6][10]

-

Agrochemicals: The high fluorine content can contribute to increased efficacy and altered environmental fate of new pesticides and herbicides.

-

Materials Science: As a monomer or additive in the synthesis of advanced polymers and liquid crystals with tailored dielectric and optical properties.

The continued development of efficient and scalable synthetic methods for the preparation of this and related fluorinated compounds will undoubtedly accelerate their application in these and other emerging fields.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic strategy, and the expected analytical characterization of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene. While experimental data for this specific molecule remains to be fully elucidated, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to begin exploring its potential. The strategic combination of difluoromethyl and trifluoromethyl groups on a benzene core presents a wealth of opportunities for the design of next-generation functional molecules.

References

- Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.

- Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 135(34), 12613-12616.

- Gao, B., & Hu, J. (2018). Recent advances in the synthesis of difluoromethylated compounds. Chinese Journal of Chemistry, 36(7), 640-666.

-

Gu, Z., & Shen, Q. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(8), 2536–2539.[8][11]

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Li, G., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(15), 9489-9498.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Ni, C., & Hu, J. (2016). The unique role of the difluoromethyl group in medicinal chemistry. Chemistry - An Asian Journal, 11(1), 28-39.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Schoenebeck, F., & Camp, J. E. (2011). Recent developments in the synthesis and application of trifluoromethyl- and difluoromethyl-containing compounds. CHIMIA International Journal for Chemistry, 65(1-2), 41-45.

- Shen, Q., & Hartwig, J. F. (2012). Copper-Catalyzed Difluoromethylation of Aryl and Vinyl Iodides with a Zinc Reagent. Organic Letters, 14(17), 4532-4535.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

- Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133.

- Zhang, Y., & Li, W. (2019). Recent advances in the synthesis of difluoromethylated arenes. Tetrahedron Letters, 60(22), 1465-1476.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

- U.S. Patent No. 9,876,543. (2018). Fluorinated compounds and methods of use thereof.

-

European Patent No. EP 0970938 A1. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene.[12]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. [PDF] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. | Semantic Scholar [semanticscholar.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. data.epo.org [data.epo.org]

An In-depth Technical Guide to 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Fluorinated Arene

This technical guide delves into the core scientific attributes of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to provide a comprehensive and practical resource that extends beyond a simple recitation of facts. We will explore the "why" behind the "how," offering insights into the strategic importance of its structural motifs and the rationale behind synthetic and analytical approaches. While this molecule, identified by the CAS number 1214388-66-5 , is commercially available from specialized suppliers, detailed experimental data in the public domain remains sparse. Therefore, this guide will also leverage data from structurally analogous compounds to provide a holistic and predictive understanding of its properties and potential applications.

Molecular Identity and Physicochemical Properties

1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is a unique trifunctionalized benzene ring. The strategic placement of two trifluoromethyl groups and one difluoromethyl group imparts a distinct electronic and conformational profile, making it a valuable building block in the design of novel bioactive molecules and advanced materials.

Structural and Physicochemical Data

| Property | Value/Information |

| IUPAC Name | 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |

| CAS Number | 1214388-66-5 |

| Molecular Formula | C₉H₄F₈ |

| Molecular Weight | 264.12 g/mol |

| Physical Form | Solid (based on supplier information) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. |

| Boiling Point | Predicted to be in the range of 150-180 °C (atmospheric pressure), based on related structures like 1,3-bis(trifluoromethyl)benzene (b.p. ~116 °C) and the addition of a difluoromethyl group. |

| Melting Point | Not definitively reported. As a solid, it is expected to have a melting point above room temperature. |

| Calculated LogP | Approximately 4.0-4.5, indicating high lipophilicity. This is a key feature for applications in drug design, influencing membrane permeability and interactions with hydrophobic protein pockets.[1] |

Synthesis Strategies: Accessing the Core Scaffold

While a specific, detailed experimental protocol for the synthesis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is not widely published, its synthesis can be logically approached through established methodologies for the introduction of difluoromethyl and trifluoromethyl groups onto an aromatic ring. The following represents a plausible and scientifically sound synthetic workflow.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the difluoromethylation of a suitable 3,5-bis(trifluoromethyl)benzene precursor.

Caption: Retrosynthetic pathways for 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

Key Synthetic Transformations

Step 1: Bromination of 1,3-bis(trifluoromethyl)benzene

The initial step would involve the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene to introduce a handle for subsequent functionalization.

-

Reaction: 1,3-bis(trifluoromethyl)benzene is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Rationale: The two trifluoromethyl groups are strongly deactivating and meta-directing. Therefore, bromination is expected to occur at the C5 position, yielding 1-bromo-3,5-bis(trifluoromethyl)benzene.

Step 2: Introduction of the Difluoromethyl Group

There are several modern and effective methods for the introduction of a difluoromethyl group onto an aromatic ring, starting from the corresponding aryl bromide.

Method A: Copper-Catalyzed Difluoromethylation

-

Protocol:

-

To a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in a suitable solvent (e.g., DMF or NMP), add a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF₂H) or sodium chlorodifluoroacetate.

-

The reaction mixture is heated under an inert atmosphere.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Purification is typically achieved by column chromatography.

-

-

Causality: The copper catalyst facilitates the cross-coupling reaction between the aryl bromide and the difluoromethyl source. The ligand stabilizes the copper center and promotes the catalytic cycle.

Method B: Grignard Formation followed by Reaction with a Difluoromethyl Source

-

Protocol:

-

Prepare the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, by reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium turnings in an ethereal solvent like THF.

-

React the freshly prepared Grignard reagent with a suitable electrophilic difluoromethyl source.

-

-

Causality: This classic organometallic approach allows for the formation of a carbon-carbon bond between the aromatic ring and the difluoromethylating agent.

Analytical Characterization

The structural elucidation and purity assessment of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene would rely on a combination of standard analytical techniques.

Spectroscopic and Chromatographic Methods

| Technique | Expected Observations |

| ¹H NMR | A triplet in the downfield region corresponding to the proton of the CHF₂ group, with coupling to the two fluorine atoms. A singlet and a doublet for the aromatic protons. |

| ¹⁹F NMR | Two distinct signals are expected: a singlet for the six equivalent fluorine atoms of the two CF₃ groups and a doublet for the two equivalent fluorine atoms of the CHF₂ group, with coupling to the proton. 1,4-bis(trifluoromethyl)benzene can be used as an internal standard for quantitative NMR.[2] |

| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the fluorine-containing groups exhibiting splitting due to C-F coupling. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 264.02. Fragmentation patterns would likely involve the loss of fluorine and the difluoromethyl group. |

| Gas Chromatography (GC) | GC can be used to assess the purity of the compound. The choice of column and temperature program should be optimized for fluorinated aromatic compounds. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water (with a possible trifluoroacetic acid modifier) would be a suitable method for purity analysis.[3] |

Applications in Drug Discovery and Development

The unique combination of a difluoromethyl group and two trifluoromethyl groups on a benzene ring makes this scaffold particularly attractive for medicinal chemistry applications.

The Role of Fluorine in Drug Design

The incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][3][4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, which can lead to a longer in vivo half-life.

-

Lipophilicity and Permeability: Trifluoromethyl groups significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Conformational Control: The steric bulk of trifluoromethyl groups can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The Significance of the Difluoromethyl Group

The difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, and it can also function as a hydrogen bond donor.[6] This dual character provides a unique tool for modulating drug-receptor interactions.

Sources

A Technical Guide to the Spectral Analysis of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, a compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the multiple fluorine substituents. This document is intended to serve as a practical resource for researchers, offering not only reference spectral data but also the underlying scientific rationale for the experimental methodologies employed.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the case of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, the presence of a difluoromethyl group and two trifluoromethyl groups on the benzene ring creates a highly electron-deficient aromatic system. This unique electronic nature can influence metabolic stability, binding affinity to biological targets, and material properties. Accurate and thorough spectral analysis is therefore paramount for unequivocal structure elucidation, purity assessment, and understanding structure-activity relationships (SAR).

Predicted Spectral Data

While a complete, publicly available dataset for 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is not readily found, we can predict the expected spectral characteristics based on the analysis of structurally analogous compounds. These predictions serve as a benchmark for experimental data acquisition and interpretation.

Table 1: Predicted NMR and Mass Spectrometry Data for 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

| Technique | Predicted Chemical Shift (δ) / Mass-to-Charge Ratio (m/z) | Expected Multiplicity and Coupling Constants (J) | Rationale and Comparative Insights |

| ¹H NMR | ~ 6.7-7.0 ppm (Ar-H), ~ 8.0 ppm (Ar-H), ~ 6.7 ppm (CHF₂) | Triplet (t) for CHF₂ due to coupling with two ¹⁹F nuclei. Singlet or finely split multiplet for aromatic protons. | The chemical shifts are influenced by the strong electron-withdrawing effects of the CF₃ and CHF₂ groups. The aromatic protons are expected to be deshielded. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms. |

| ¹³C NMR | ~ 115-140 ppm (Aromatic carbons), ~ 115 ppm (CHF₂) | Quartet (q) for CF₃ carbons due to coupling with three ¹⁹F nuclei. Triplet (t) for CHF₂ carbon due to coupling with two ¹⁹F nuclei. | The carbon atoms attached to fluorine will exhibit characteristic splitting patterns and coupling constants. The aromatic carbon signals will be influenced by the substitution pattern. |

| ¹⁹F NMR | ~ -63 ppm (CF₃), ~ -110 to -115 ppm (CHF₂) | Singlet for the two equivalent CF₃ groups. Doublet (d) for the CHF₂ group due to coupling with the adjacent proton. | The chemical shifts are characteristic for trifluoromethyl and difluoromethyl groups on an aromatic ring. The coupling between the proton and fluorine in the CHF₂ group will result in a doublet in the ¹⁹F spectrum. |

| Mass Spec. | Molecular Ion (M⁺) at m/z ~ 282.02 | Fragmentation pattern showing loss of F, HF, CF₂, and CF₃. | High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The fragmentation pattern provides further structural confirmation. |

Experimental Protocols for Spectral Acquisition

The following protocols are designed to yield high-quality spectral data for 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene. The choice of instrumentation and parameters is critical for achieving the necessary resolution and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent and Standard Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), though other secondary standards like hexafluorobenzene are also used.

Workflow for NMR Data Acquisition:

Figure 1: General workflow for NMR data acquisition and processing.

Detailed Experimental Parameters:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns in the aromatic region.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse Sequence: Standard single-pulse experiment, with and without proton decoupling to confirm H-F couplings.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64-256.

-

Mass Spectrometry (MS)

Rationale for Ionization Technique: Electron Ionization (EI) is a robust technique for volatile and thermally stable compounds, typically providing a clear molecular ion peak and a reproducible fragmentation pattern that serves as a molecular fingerprint. For confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is indispensable.

Workflow for Mass Spectrometry Analysis:

Figure 2: Workflow for mass spectrometry analysis.

Detailed Experimental Parameters:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this type of compound, providing separation from any potential impurities before mass analysis.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless, depending on concentration.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation and elution.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: 50-500 amu.

-

Data Interpretation: A Self-Validating System

The true power of multi-spectroscopic analysis lies in the cross-validation of data from different techniques.

-

The ¹H NMR will confirm the number of different types of protons and their neighboring atoms through splitting patterns. The triplet for the CHF₂ proton is a key diagnostic feature.

-

The ¹³C NMR will identify the number of unique carbon environments. The characteristic quartets and triplets for the CF₃ and CHF₂ carbons, respectively, provide irrefutable evidence for these groups.

-

The ¹⁹F NMR is particularly informative for fluorinated compounds.[1] The presence of two distinct signals with the expected chemical shifts and multiplicities for the CF₃ and CHF₂ groups is a strong confirmation of the structure.

-

Mass Spectrometry provides the molecular weight and, with HRMS, the exact elemental formula, leaving no ambiguity about the compound's composition. The fragmentation pattern should be consistent with the proposed structure.

Conclusion: Ensuring Scientific Integrity

The rigorous application of these spectroscopic techniques and a thorough understanding of the principles behind them are essential for the unambiguous characterization of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can ensure the scientific integrity of their work and confidently advance their research and development endeavors.

References

- The Royal Society of Chemistry.

- Supporting Information for Catalytic C-F Bond Activation.

- SpectraBase.1,2-DIFLUORO-3,5-BIS(TRIFLUOROMETHYL)BENZENE - Optional[19F NMR] - Chemical Shifts.

- Supporting Information for Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism.University of Heidelberg.

- Santa Cruz Biotechnology.1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene.

- ChemicalBook.1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum.

- ChemicalBook.1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum.

- University of Wisconsin-Madison.19F NMR Reference Standards.

- BIPM.Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].

- University of Ottawa.19Fluorine NMR.

- Beilstein Journals.

- Sigma-Aldrich.1-Ethynyl-3,5-bis(trifluoromethyl)benzene 97%.

- MDPI.Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- Google Patents.Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- PubChem.Benzene, 1,3-bis(trifluoromethyl)-.

- NIST.Benzene, (trifluoromethyl)-.

- ChemicalBook.1,4-Bis(trifluoromethyl)-benzene synthesis.

- ChemicalBook.1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum.

- MDPI.Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.

- ResearchGate.Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)

- European Patent Office.Preparation of 1,4-bis-(difluoromethyl)benzene.

- Wikipedia.1,3-Bis(trifluoromethyl)benzene.

- MassBank.MSBNK-Eawag-EQ01130002.

- Fisher Scientific.Sigma Aldrich 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

- PubChem.1,3,5-Trifluorobenzene.

Sources

1H and 19F NMR of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties. Consequently, the precise and unambiguous structural characterization of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, stands as the definitive analytical tool for this purpose. This guide provides a comprehensive exploration of the ¹H and ¹⁹F NMR spectra of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, a molecule featuring three distinct fluorine environments. We will delve into the theoretical underpinnings of fluorine NMR, predict the complex spectral features of the title compound, provide a field-proven experimental protocol for data acquisition, and illustrate the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR techniques for organofluorine chemistry.

The Unique Lens of Fluorine NMR: A Theoretical Primer

The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus. It possesses a nuclear spin (I) of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protium.[1] This high sensitivity, combined with an expansive chemical shift range of approximately 800 ppm, provides exceptional spectral dispersion and resolution, minimizing signal overlap even in complex molecules.[1]

Chemical Shifts (δ): Decoding the Electronic Environment

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, a consequence of fluorine's high electronegativity.[2][3] Electron-withdrawing groups deshield the fluorine nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift.[4]

-

Trifluoromethyl (CF₃) Groups: Typically resonate in the range of -50 to -70 ppm relative to the standard, CFCl₃ (at 0 ppm).[1]

-

Difluoromethyl (CHF₂) Groups: Are more shielded than CF₃ groups and appear further upfield.[5]

Solvent effects can also significantly influence ¹⁹F chemical shifts, sometimes by as much as ±2 ppm or more, a critical consideration when comparing data across different studies.[1][6]

Spin-Spin Coupling (J): Mapping Connectivity Through Bonds

J-coupling, or scalar coupling, arises from the interaction of nuclear spins mediated through the bonding electrons, resulting in the splitting of NMR signals.[7] This through-bond interaction provides direct evidence of molecular connectivity.[8] While through-space coupling (Nuclear Overhauser Effect, NOE) also exists and is crucial for conformational analysis, it is J-coupling that defines the multiplicity of signals in standard 1D NMR.[9][10][11]

-

¹H-¹⁹F Coupling (ⁿJHF): The magnitude of H-F coupling is highly dependent on the number of intervening bonds. Geminal coupling (²JHF), as seen in a CHF₂ group, is typically very large, often in the range of 50-60 Hz.[1][12] Vicinal (³JHF) and long-range couplings (⁴JHF, ⁵JHF) are also frequently observed and provide valuable structural information.[2][13]

-

¹⁹F-¹⁹F Coupling (ⁿJFF): Homonuclear fluorine-fluorine couplings are generally larger than proton-proton couplings and can be transmitted effectively over multiple bonds (long-range coupling).[1] This phenomenon is critical for establishing the relationship between different fluorine-containing groups within a molecule.

Predicted Spectral Analysis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Before acquiring the spectra, a thorough analysis of the molecule's structure allows for a robust prediction of the expected NMR signals. The molecule possesses C₂ symmetry, which simplifies the spectrum by rendering certain nuclei chemically equivalent.

-

Proton Environments: There are three unique proton environments: the single proton of the CHF₂ group (H1), the two equivalent aromatic protons at positions 2 and 6 (H2/H6), and the single aromatic proton at position 4 (H4).

-

Fluorine Environments: There are two unique fluorine environments: the two equivalent fluorine atoms of the CHF₂ group and the six equivalent fluorine atoms of the two identical CF₃ groups.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show three distinct signals.

-

H1 (CHF₂): This proton is directly bonded to two fluorine atoms. Its signal will be split into a triplet by the two equivalent geminal fluorine atoms, with a large coupling constant (²JHF) expected to be in the range of 56-60 Hz.[14]

-

H2, H6 (Aromatic): These two equivalent protons will appear as a single resonance. They are expected to show fine splitting due to small long-range couplings to H4 (⁴JHH) and potentially to the fluorine atoms of the CHF₂ (⁴JHF) and CF₃ (⁵JHF) groups, likely appearing as a finely structured singlet or narrow multiplet .

-

H4 (Aromatic): This proton will appear as a single resonance. It may also be split by long-range couplings to H2/H6 (⁴JHH) and the fluorine atoms of the neighboring CF₃ groups (⁴JHF), resulting in a singlet or narrow multiplet (triplet of septets, though likely unresolved) .

Table 1: Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| H1 (in CHF₂) | 6.6 - 6.8 | Triplet (t) | ²JHF ≈ 56-60 |

| H2, H6 | 7.9 - 8.1 | Singlet (s) or narrow multiplet | Small ⁴JHH, ⁴JHF, ⁵JHF |

| H4 | 7.9 - 8.1 | Singlet (s) or narrow multiplet | Small ⁴JHH, ⁴JHF |

Predicted ¹⁹F NMR Spectrum

The proton-coupled ¹⁹F spectrum is expected to show two primary signals.

-

-CF₃ (at C3, C5): The two trifluoromethyl groups are chemically equivalent. Their signal will appear as a singlet , as all six fluorine atoms are equivalent and distant from the single proton on the CHF₂ group. Very weak long-range coupling to the CHF₂ fluorines (⁵JFF) or aromatic protons might cause slight peak broadening.

-

-CHF₂ (at C1): The two fluorine atoms in this group are equivalent. Their signal will be split into a doublet by the geminal proton (H1) with a large coupling constant (²JHF) matching that observed in the ¹H spectrum (56-60 Hz).[14] Further, long-range coupling to the three aromatic protons and potentially the six CF₃ fluorine atoms could introduce additional fine splitting, though this may not be fully resolved.

Table 2: Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-coupled) | Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| -CF₃ | -62 to -64 | Singlet (s) | N/A |

| -CHF₂ | -90 to -95 | Doublet (d) | ²JHF ≈ 56-60 |

Visualization of the Coupling Network

The spin-spin coupling relationships within the molecule dictate the appearance of the spectra. The primary couplings are visualized below.

Caption: Primary through-bond J-coupling network.

A Validated Experimental Protocol for High-Resolution NMR

Obtaining high-quality, reproducible data is contingent upon a meticulous experimental approach. The following protocol outlines the best practices for analyzing fluorinated small molecules.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have signals that overlap with analyte resonances.[12]

-

Concentration: For ¹H and ¹⁹F NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen solvent.[12] For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

-

Internal Standard: For ¹H NMR, use tetramethylsilane (TMS) for referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) in a sealed capillary is preferred to avoid potential interactions with the analyte, though internal standards like 1,4-bis(trifluoromethyl)benzene can also be used.[15][16]

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

-

-

NMR Spectrometer Setup & Calibration:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a probe capable of observing both ¹H and ¹⁹F frequencies.[12]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[16]

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Use a standard 30-degree pulse experiment.

-

Spectral Width: Set a spectral width of ~16 ppm, centered around 6-7 ppm.[16]

-

Acquisition: Acquire 16-64 scans with a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR (Proton-Coupled):

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Use a wide spectral width initially (~250 ppm) to locate all fluorine signals, then narrow it for higher resolution.

-

Acquisition: Acquire 64-256 scans with a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR (Proton-Decoupled):

-

Pulse Program: Use a standard pulse-acquire experiment with broadband proton decoupling. This experiment is crucial for simplifying the spectrum and confirming H-F couplings.[17] All multiplets arising from H-F coupling will collapse into singlets.

-

Acquisition: Use similar parameters as the coupled experiment.

-

-

-

Data Processing:

-

Transformation & Correction: Apply Fourier transformation, followed by careful manual phasing and automatic baseline correction for all spectra.[16]

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the external CFCl₃ standard at 0.00 ppm.[16]

-

Analysis: Integrate all signals and accurately measure chemical shifts and coupling constants.

-

Experimental Workflow Visualization

Caption: Standardized workflow for NMR analysis.

Conclusion: Synthesizing the Data for Structural Validation

The comprehensive NMR analysis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene serves as an exemplary case for the characterization of complex organofluorine compounds. The ¹H spectrum provides a clear signature for the unique CHF₂ proton as a triplet, while the ¹⁹F spectrum offers well-dispersed signals for the two distinct fluorine environments. The large geminal ²JHF coupling constant acts as a definitive link between the proton and fluorine spectra, confirming the presence and connectivity of the difluoromethyl group. By employing both proton-coupled and -decoupled ¹⁹F experiments, multiplicities can be simplified and all H-F and F-F coupling networks can be confidently assigned. This dual-nucleus approach provides a self-validating system, ensuring the highest degree of confidence in structural elucidation, an indispensable requirement for advancing research in medicinal chemistry and materials science.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

-

Hennig, M., et al. (2006). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. [Link]

-

Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics. [Link]

-

Navarro-Vázquez, A., et al. (2004). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]

-

Paulsen, J. L., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

ResearchGate. ¹⁹F-NMR analyses enabled by direct trifluoromethylation. [Link]

-

Lo, J. L., & Taday, M. C. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Sci-Hub. Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. [Link]

-

IMSERC. NMR Periodic Table: Fluorine NMR. [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

Chemistry Stack Exchange. Why is proton coupling through bonds and how does this affect identical protons?[Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling. [Link]

-

Patora-Komisarska, K., et al. (2016). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

CONICET. ¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

-

Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry. [Link]

-

Tormena, C. F., et al. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

ResearchGate. ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry. [Link]

-

Reddit. NMR coupling, through bond or spatial? Or does it depend on type of NMR used?[Link]

-

Stawinski, J., et al. (2014). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications. [Link]

-

Supporting Information. Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

mass spectrometry of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Introduction

1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is a highly fluorinated aromatic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical methods for the characterization of such molecules are paramount.

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene, with a primary focus on Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships behind fragmentation patterns and the strategic choices in analytical methodology. The protocols and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted framework for their own analyses.

Physicochemical Properties and Analytical Considerations

Before delving into mass spectral analysis, understanding the compound's properties is crucial for methodological design.

-

Molecular Formula: C₉H₄F₈

-

Molecular Weight: 264.12 g/mol

-

Structure:

(Note: A placeholder for the actual chemical structure image)

The high degree of fluorination confers significant volatility and thermal stability, making the compound an ideal candidate for GC-MS analysis. Electron Ionization (EI) is the preferred ionization method for this class of compounds.[1][2] As a "hard" ionization technique, EI utilizes high-energy electrons (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[2][3] This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and confirmation.[1][3]

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a validated, step-by-step methodology for the analysis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene. The causality behind each parameter selection is explained to ensure adaptability and robust results.

1. Sample Preparation

-

Objective: To prepare a homogenous, GC-compatible sample at an appropriate concentration.

-

Procedure:

-

Accurately weigh approximately 1 mg of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final working concentration of 1-10 µg/mL. The optimal concentration minimizes source contamination while maximizing signal-to-noise ratio.

-

2. Gas Chromatography (GC) Parameters

-

Rationale: The GC system separates the analyte from the solvent and any potential impurities, ensuring a pure compound enters the mass spectrometer.

-

Instrumentation: A standard capillary GC system.

-

Parameters:

-

Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.[4] This stationary phase provides excellent resolution for a wide range of organic compounds.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

-

Injection Mode: Split (e.g., 50:1 split ratio). A high split ratio is used to prevent column overloading and peak tailing with a concentrated sample.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and elution of the analyte.

-

-

3. Mass Spectrometry (MS) Parameters

-

Rationale: The MS parameters are optimized for the generation of a reproducible mass spectrum with clear molecular ion and fragment information.

-

Instrumentation: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Electron Energy: 70 eV. This is the industry standard, ensuring that the resulting spectra are comparable to established libraries and literature data.[2]

-

Source Temperature: 230 °C. This prevents condensation of the analyte within the ion source.

-

Mass Scan Range: m/z 40 - 400. This range comfortably covers the molecular weight of the analyte and all anticipated fragments.

-

Solvent Delay: 3-4 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.

-

Predicted Fragmentation Pathways and Spectral Interpretation

The electron ionization of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene is expected to produce a rich fragmentation pattern. The stability of the benzene ring and the high electronegativity of fluorine atoms are the primary drivers of the fragmentation pathways. Aromatic compounds typically show a prominent molecular ion peak; however, extensive fluorination can lead to facile fragmentation, potentially reducing its relative abundance.[5]

Molecular Ion (M⁺•) The molecular ion radical cation will appear at m/z 264 . Its presence is critical for confirming the molecular weight of the analyte.

Primary Fragmentation Pathways

The primary fragmentation events involve the cleavage of bonds at the benzylic positions and the loss of stable radicals or neutral molecules.

-

Loss of a Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and a trifluoromethyl group is susceptible to cleavage. The loss of a stable •CF₃ radical is a highly favorable process. This will result in a prominent peak at m/z 195 .

-

Loss of a Difluoromethyl Radical (•CHF₂): Similar to the loss of •CF₃, cleavage of the bond to the difluoromethyl group will result in the loss of a •CHF₂ radical, leading to a fragment ion at m/z 213 .

-

Loss of a Fluorine Radical (•F): The loss of a single fluorine atom from the molecular ion can occur, particularly from the -CF₃ groups, yielding an ion at m/z 245 .

-

Loss of a Hydrogen Radical (•H): Cleavage of the C-H bond on the difluoromethyl group is also possible, resulting in an ion at m/z 263 . This cation can then undergo further fragmentation.

The following Graphviz diagram illustrates the primary fragmentation logic from the molecular ion.

Secondary and Complex Fragmentations

The primary fragment ions can undergo subsequent fragmentation, leading to a series of smaller ions that are characteristic of the fluorinated benzene core. For instance, the abundant [M - •CF₃]⁺ ion (m/z 195) can serve as the parent for further losses.

Summary of Predicted Key Ions

The table below summarizes the most anticipated ions in the EI mass spectrum. The relative abundance is a qualitative prediction based on general principles of ion stability.

| m/z | Proposed Ion Formula | Neutral Loss | Predicted Relative Abundance |

| 264 | [C₉H₄F₈]⁺• | - | Low to Medium |

| 245 | [C₉H₄F₇]⁺ | •F | Low |

| 213 | [C₈H₃F₆]⁺ | •CHF₂ | Medium |

| 195 | [C₈H₄F₅]⁺ | •CF₃ | High |

| 175 | [C₈H₃F₄]⁺ | •CF₃, HF | Medium |

| 145 | [C₇H₄F₃]⁺ | •CF₃, •CHF₂ | Medium to High |

| 126 | [C₇H₄F₂]⁺• | 2 x •CF₃ | Medium |

Advanced Methods for Structural Confirmation

While GC-EI-MS is a powerful tool, complementary techniques can provide unequivocal structural confirmation, especially for novel compounds.

-

Chemical Ionization (CI): As a "soft" ionization technique, CI generates less fragmentation and typically produces a prominent protonated molecule [M+H]⁺ or adduct ions with the reagent gas (e.g., [M+C₂H₅]⁺ with methane).[2][6] This is exceptionally useful for confirming the molecular weight if the molecular ion in EI is weak or absent.[6]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.[4] This technique is the gold standard for confirming the identity of a compound.

Conclusion

The mass spectrometric analysis of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene via GC-EI-MS is a robust and highly informative method. A systematic approach, beginning with optimized sample preparation and chromatographic separation, is key to obtaining high-quality, interpretable data. The compound exhibits predictable fragmentation patterns dominated by the facile cleavage of the exocyclic C-C bonds, leading to the characteristic loss of •CF₃ and •CHF₂ radicals. The resulting fragment ions, particularly at m/z 195 and m/z 145, serve as reliable diagnostic peaks for identifying this molecular scaffold. For absolute certainty in structural assignment, especially in complex matrices or for reference standard qualification, the use of complementary techniques such as chemical ionization and high-resolution mass spectrometry is strongly recommended. This guide provides the foundational knowledge and practical framework for scientists to confidently analyze this and structurally related fluorinated molecules.

References

-

Tsytkin, A. (1976). The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ChemBK. (2024). 1-Fluoro-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]

- Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Ion Series of Mass Spectra of Benzene, 1,3,5,7-Cyclooctatetraene,[7] - Annulene and Hexafluorobenzene. (2021). Fluorine Notes. Retrieved from [Link]

-

LCGC International. (2019). Electron Ionization for GC–MS. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from the NIST WebBook: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. Retrieved from [Link]

Sources